molecular formula C16H26N2O5 B2636449 (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 955970-96-4

(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2636449
CAS No.: 955970-96-4
M. Wt: 326.393
InChI Key: SFPANDZRFRLKER-LBPRGKRZSA-N
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Description

The compound (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid (CAS: 221352-39-2) is a chiral pyrrolidine-2-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine moiety linked via a carbonyl group at the piperidine’s 4-position . Its molecular formula is C₁₅H₂₆N₂O₄ (MW: 298.38 g/mol). The (S)-configuration at the pyrrolidine’s second carbon and the Boc group enhance its stability during synthetic processes, making it valuable in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-9-6-11(7-10-17)13(19)18-8-4-5-12(18)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPANDZRFRLKER-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) group to form tert-butoxycarbonyl piperidine.

    Coupling Reaction: The protected piperidine is then coupled with pyrrolidine-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
The compound has been investigated for its potential as an antiviral agent, specifically targeting the Hepatitis C virus (HCV). Research indicates that derivatives of this compound can act as NS5B polymerase inhibitors, which are crucial in the viral replication process. Studies have shown promising results in inhibiting HCV replication, suggesting that (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid could be developed into a therapeutic agent against HCV infection .

Chiral Building Blocks
In the synthesis of chiral amino acids and peptides, this compound serves as an important building block. Its ability to facilitate the formation of chiral centers makes it valuable in synthesizing biologically active molecules. For instance, recent studies have demonstrated its use in creating enantiomerically pure compounds through asymmetric synthesis methods .

Organic Synthesis

Synthesis of Novel Compounds
The compound has been utilized in various synthetic routes to develop novel heterocyclic amino acids. For example, it has been employed in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing its versatility as a precursor in complex organic syntheses .

Multicomponent Reactions
(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid has also been integrated into multicomponent reactions (MCRs), which are essential for generating diverse chemical libraries. These reactions benefit from the compound's structural features, allowing for efficient formation of complex molecules with multiple functional groups .

Case Studies

Study Objective Findings
Study on Antiviral Activity Evaluate antiviral efficacy against HCVIdentified as a potent NS5B polymerase inhibitor
Synthesis of Chiral Amino Acids Develop enantiomerically pure amino acidsAchieved high yields of (S)- and (R)- derivatives
Multicomponent Reaction Applications Explore synthetic versatilitySuccessfully generated complex heterocycles

Mechanism of Action

The mechanism of action of (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The target compound’s uniqueness lies in its piperidine-4-carbonyl-pyrrolidine backbone , which distinguishes it from analogs with simpler substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 221352-39-2 C₁₅H₂₆N₂O₄ Piperidine-4-carbonyl, Boc-protected 298.38 Chiral center at pyrrolidine C2; carbonyl linker enhances hydrogen bonding
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 4-phenyl 291.34 Increased lipophilicity due to phenyl group; potential for π-π interactions
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 144069-70-5 C₁₆H₂₁NO₄ 4-phenyl, 2R configuration 291.34 Stereochemical inversion at C2 alters receptor binding
(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid 83624-01-5 C₁₁H₁₉NO₅ 4-methoxy 245.27 Methoxy group improves solubility; polar surface area increases
(S)-1-Boc-pyrrolidine-2-carboxylic acid 15761-39-4 C₁₀H₁₇NO₄ No piperidine/carbonyl 215.25 Minimal steric hindrance; simpler synthesis

Physicochemical and Functional Implications

  • Solubility : The methoxy-substituted derivative (CAS 83624-01-5) has enhanced solubility due to its polar group, whereas the target compound’s carbonyl linker may moderate solubility via hydrogen bonding .
  • Stereochemistry : The 2R configuration in CAS 144069-70-5 could lead to divergent biological activity compared to the 2S configuration in the target compound, emphasizing the role of chirality in drug-receptor interactions .

Biological Activity

(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid, often referred to as N-Boc-piperidine-4-carboxylic acid, is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, characterization, and biological significance based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C11_{11}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 84358-13-4

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines during chemical reactions, which makes this compound particularly useful in the synthesis of various biologically active molecules.

Synthesis

The synthesis of (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves several key steps:

  • Formation of the Boc-protected piperidine : The reaction of piperidine with tert-butoxycarbonyl anhydride.
  • Coupling with pyrrolidine : The Boc-protected piperidine is then coupled with pyrrolidine-2-carboxylic acid derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of antiviral agents. For instance, it has been identified as a precursor for the anti-HCV drug Velpatasvir, which is crucial in treating hepatitis C virus infections. The compound’s structural features facilitate its interaction with viral targets, enhancing its efficacy as a therapeutic agent .

Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit neuropharmacological activities. In particular, modifications at the piperidine ring can influence binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases . Studies have shown that certain analogs demonstrate selective agonism at α4β2 nAChRs, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

Another area of interest is the anticancer activity of compounds derived from (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid. Research has demonstrated that some derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral properties of a series of Boc-protected piperidine derivatives against HCV.
    • Results indicated that specific modifications enhanced antiviral activity significantly compared to unmodified counterparts.
  • Neuropharmacological Assessment :
    • In vitro assays were conducted to assess the binding affinity of synthesized compounds to nAChRs.
    • Compounds with specific substitutions at the piperidine ring showed increased selectivity and potency.
  • Anticancer Mechanisms :
    • A derivative was tested in human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.
    • Mechanistic studies suggested involvement of apoptosis pathways mediated by caspase activation.

Data Tables

Property Value
Molecular FormulaC11_{11}H19_{19}N1_{1}O4_{4}
Molecular Weight229.27 g/mol
CAS Number84358-13-4
Antiviral ActivityPrecursor for Velpatasvir
Neuropharmacological ActivitynAChR agonist
Anticancer ActivityInduces apoptosis

Q & A

Q. What are the recommended safety protocols for handling (S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid in laboratory settings?

  • Methodological Answer: Based on SDS data, the compound is classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Recommended precautions include:
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and face shield .
  • Engineering Controls: Use fume hoods for weighing and handling to minimize inhalation risks .
  • First-Aid Measures: For skin contact, rinse immediately with water and remove contaminated clothing; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage: Keep in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer: Key analytical methods include:
  • Melting Point (mp): Compare experimental mp (e.g., 130–136°C for a related Boc-protected analog) with literature values .
  • Spectroscopy: Use 1H NMR^1 \text{H NMR} to confirm the presence of tert-butoxycarbonyl (Boc) groups (δ ~1.4 ppm for Boc methyls) and pyrrolidine/piperidine backbone signals. 13C NMR^{13}\text{C NMR} can validate carbonyl carbons (e.g., Boc C=O at ~155 ppm) .
  • HPLC: Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95% recommended for synthetic intermediates) .

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in this compound’s synthesis?

  • Methodological Answer: The Boc group protects the piperidine nitrogen during multi-step syntheses, preventing undesired side reactions (e.g., nucleophilic attacks or oxidations). Deprotection is typically achieved under acidic conditions (e.g., HCl/dioxane or TFA) . For example, describes a step using HCl/dioxane at 20–50°C for Boc removal in a related compound.

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates involving Boc-protected piperidine-pyrrolidine scaffolds?

  • Methodological Answer:
  • Catalyst Screening: Use palladium catalysts (e.g., Pd(OAc)2_2) with tert-butyl XPhos ligand in inert atmospheres to enhance coupling efficiency, as described in a multi-step synthesis (72% yield achieved under optimized conditions) .
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility of Boc-protected intermediates during nucleophilic substitutions .
  • Temperature Control: Maintain reaction temperatures between 40–100°C for Pd-catalyzed steps to balance reaction rate and byproduct formation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across literature sources?

  • Methodological Answer:
  • Differential Scanning Calorimetry (DSC): Perform DSC to determine exact melting ranges and identify polymorphic forms .
  • Cross-Validation: Compare data with structurally similar analogs (e.g., (2S,4R)-1-Boc-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, mp 130–136°C ) and account for stereochemical or substituent effects.
  • Purity Assessment: Contaminants (e.g., residual solvents) may depress mp; repurify via recrystallization (e.g., ethyl acetate/hexane) .

Q. What strategies are recommended for resolving ambiguous spectral data (e.g., overlapping signals in NMR)?

  • Methodological Answer:
  • 2D NMR Techniques: Use HSQC to correlate 1H^1 \text{H}-13C^{13}\text{C} signals and COSY to identify coupling partners, especially for crowded regions in pyrrolidine/piperidine rings .
  • Deuterium Exchange: Identify exchangeable protons (e.g., NH in amides) using D2_2O shake tests.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer:
  • Forced Degradation Studies:
  • Acidic/Base Conditions: Reflux in 0.1M HCl/NaOH (1–24 hrs) and monitor degradation via HPLC .
  • Oxidative Stress: Treat with 3% H2_2O2_2 at 40°C to assess peroxide sensitivity.
  • Long-Term Stability: Store aliquots at 4°C, 25°C, and 40°C for 1–6 months, analyzing purity monthly .

Q. What in vivo formulation challenges are associated with this compound, and how can they be mitigated?

  • Methodological Answer:
  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) for poorly aqueous-soluble batches .
  • Dosing Accuracy: Adjust formulations based on animal weight (e.g., mg/kg) and pre-test stability in vehicle (e.g., saline/DMSO mixtures) .
  • Bioavailability Testing: Conduct pharmacokinetic studies in rodent models to optimize dosing intervals .

Data Contradiction Analysis

Q. How can conflicting toxicological data (e.g., acute vs. chronic toxicity) be reconciled for risk assessment?

  • Methodological Answer:
  • Tiered Testing: Perform acute toxicity assays (OECD 423) first, followed by 28-day repeated dose studies if initial data are inconclusive .
  • Read-Across Analysis: Use data from structurally related compounds (e.g., piperidine derivatives with H302/H315 classifications) to infer hazards .
  • In Silico Tools: Apply QSAR models (e.g., OECD Toolbox) to predict chronic endpoints like reproductive toxicity .

Q. What experimental approaches validate the absence of carcinogenic potential noted in some SDS documents?

  • Methodological Answer:
  • Ames Test: Conduct bacterial reverse mutation assays (OECD 471) to rule out mutagenicity .
  • In Vivo Carcinogenicity: For long-term studies, use rodent models (e.g., IARC protocols) if in vitro data raise concerns .

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